3-(2-methoxyphenyl)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
3-(2-Methoxyphenyl)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazine derivative characterized by a fused tricyclic core. Key structural features include:
- Position 3: A 2-methoxyphenyl group, distinguishing it from analogs with 4-methoxyphenyl or halogenated aryl substituents.
- Position 9: A pyridin-3-ylmethyl moiety, a unique substitution compared to benzyl or alkyl chains in related compounds.
- Position 2: A trifluoromethyl group, common in bioactive chromeno-oxazines for enhanced metabolic stability and lipophilicity .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N2O4/c1-32-19-7-3-2-6-16(19)21-22(31)17-8-9-20-18(23(17)34-24(21)25(26,27)28)13-30(14-33-20)12-15-5-4-10-29-11-15/h2-11H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLWBHIZRJWEFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CN=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-methoxyphenyl)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C25H22N2O4
- Molecular Weight : 414.461 g/mol
- CAS Number : 929440-76-6
Pharmacological Activity
The biological activity of this compound has been explored in various studies, particularly its interactions with biological targets related to disease processes.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of oxazine compounds have shown effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve the inhibition of essential enzymes or disruption of cellular membranes .
Anticancer Potential
Recent studies have highlighted the anticancer potential of coumarin derivatives, which share structural similarities with the compound . For example, certain coumarin derivatives have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating potent activity . The proposed mechanism includes the induction of apoptosis and cell cycle arrest.
The detailed mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity and bioavailability, allowing better interaction with target proteins involved in disease pathways.
Case Studies and Research Findings
Scientific Research Applications
Research indicates that this compound exhibits several biological activities, which can be categorized into the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in biochemical pathways, potentially leading to therapeutic effects in diseases where these enzymes play a critical role.
- Metal Ion Binding : It can form stable complexes with metal ions, which may influence various catalytic processes in biological systems.
- Receptor Interaction : The compound may interact with specific receptors, modulating their activity and resulting in desired physiological responses.
Therapeutic Potential
The therapeutic potential of 3-(2-methoxyphenyl)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one has been explored in various studies:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells through its enzyme inhibition capabilities .
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent against certain bacterial strains, indicating potential applications in treating infections .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Study on Enzyme Inhibition :
- Antimicrobial Testing :
-
Clinical Applications :
- Ongoing clinical trials are assessing the safety and efficacy of this compound as a potential treatment for various cancers and infectious diseases, with promising preliminary results indicating enhanced therapeutic outcomes compared to existing treatments .
Comparison with Similar Compounds
Table 1: Substituent Variations in Chromeno-Oxazine Derivatives
Key Observations :
- Position 3 : Electron-donating groups (e.g., methoxy) enhance π-π interactions, while halogenated aryl groups (e.g., 4-fluorophenyl) improve electrophilic reactivity .
- Position 2 : Trifluoromethyl groups improve metabolic stability, whereas phenyl groups may reduce steric hindrance .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Hydrophilic substituents (e.g., hydroxybutyl) increase solubility, whereas bulky or nonpolar groups (e.g., ferrocenyl) reduce it .
- Pyridin-3-ylmethyl may confer moderate solubility due to its balanced polarity.
Table 3: Reported Bioactivities of Analogous Compounds
Key Observations :
- Halogenated analogs (e.g., 4-fluorobenzyl) show strong antiviral activity, likely due to enhanced electrophilic interactions .
- Ferrocene-containing derivatives leverage redox activity for antiparasitic effects .
- The target compound’s pyridine moiety may target kinase or protease enzymes, though experimental validation is needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
